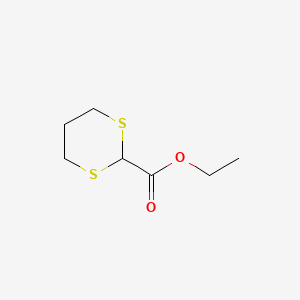

Ethyl 1,3-dithiane-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-dithiane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEDZEVDORCLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174427 | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20462-00-4 | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20462-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dithiane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 1,3-DITHIANE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRA87T4JKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 1,3-Dithiane-2-Carboxylate: A Comprehensive Structural and Technical Guide

Introduction

Ethyl 1,3-dithiane-2-carboxylate is a versatile heterocyclic compound widely employed in organic synthesis. It serves as a crucial building block, particularly as an α-keto acid and acetate equivalent, for creating complex molecular architectures.[1] Its unique structural features, combining a dithiane ring with an ethyl ester moiety, impart specific reactivity that is highly valued by researchers in synthetic organic chemistry, pharmaceutical development, and agricultural science.[2] This technical guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Structure

The chemical structure of this compound is defined by a central six-membered heterocyclic ring, the 1,3-dithiane, to which an ethyl carboxylate group is attached at the second position. The molecular formula is C₇H₁₂O₂S₂.[2][3]

-

1,3-Dithiane Ring : This is a saturated heterocycle containing two sulfur atoms at positions 1 and 3, and four carbon atoms. This ring is typically formed from the reaction of 1,3-propanedithiol with an aldehyde or ketone. The presence of the sulfur atoms is critical to the molecule's reactivity.

-

Ethyl Carboxylate Group (-COOEt) : This functional group is attached to the carbon atom situated between the two sulfur atoms (the C2 position). It consists of a carbonyl group (C=O) bonded to an ethoxy group (-OCH₂CH₃).

The key feature of this structure is the acidity of the proton on the C2 carbon. The adjacent sulfur atoms stabilize the resulting carbanion (conjugate base), allowing the molecule to function as a nucleophile in various carbon-carbon bond-forming reactions.[4]

Chemical Structure Visualization

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through its physical properties and spectroscopic analysis. Key data are summarized below.

Data Presentation

| Property | Value | Reference(s) |

| CAS Number | 20462-00-4 | [1][3][5] |

| Molecular Formula | C₇H₁₂O₂S₂ | [1][2][3] |

| Molecular Weight | 192.30 g/mol | [1][6] |

| Appearance | Clear yellowish liquid | [2][4] |

| Melting Point | 19-21 °C | [1][5] |

| Boiling Point | 75-77 °C at 0.2 mmHg | [1][4] |

| Density | 1.22 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.539 - 1.54 | [1][2][4] |

| SMILES | CCOC(=O)C1SCCCS1 | [6] |

| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N | [3][7] |

Spectroscopic data, including ¹H NMR, Infrared (IR), and mass spectrometry, are essential for structural elucidation.[3][7][8] While specific spectra are not reproduced here, ¹H NMR spectroscopy would confirm the presence of the ethyl group protons and the methylene protons of the dithiane ring. IR spectroscopy would show characteristic absorptions for the C=O stretch of the ester, and mass spectrometry would confirm the molecular weight.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol.[1][4]

Reaction: Ethyl diethoxyacetate + 1,3-Propanedithiol → this compound

Methodology:

-

Reagent Preparation: A solution of 1,3-propanedithiol is prepared in a suitable aprotic solvent, such as chloroform.

-

Catalyst Addition: A Lewis acid catalyst, typically boron trifluoride diethyl etherate (BF₃/Et₂O), is added to the reaction mixture.[1][4]

-

Thioacetalization: Ethyl diethoxyacetate is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is typically heated to reflux to drive the formation of the dithiane ring.

-

Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed sequentially with an aqueous base (e.g., K₂CO₃) and water to remove the acid catalyst and any unreacted starting materials.[1] The organic phase is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude residue is purified by vacuum distillation to yield the final product as a clear yellowish liquid.[1]

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The primary utility of this compound stems from the ability to deprotonate the C2 position to form a stabilized carbanion. This carbanion acts as an "acyl anion equivalent," a powerful tool in synthetic chemistry.

Key Reactions:

-

Aldol Reactions: The carbanion generated from the dithiane participates in syn-selective aldol reactions with aldehydes and ketones to form α-hydroxy keto esters after desulfurization.[1][4]

-

Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, to introduce new carbon side chains.

-

Asymmetric Oxidation: The sulfur atoms can undergo asymmetric oxidation to afford chiral trans bis-sulfoxides, which are valuable intermediates in asymmetric synthesis.[1][4]

These reactions make this compound a valuable intermediate in the production of fine chemicals and the development of novel pharmaceuticals and agrochemicals.[2] It is particularly useful in creating compounds with potential therapeutic effects and in designing more effective crop protection solutions.[2]

References

- 1. This compound CAS#: 20462-00-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 20462-00-4 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C7H12O2S2 | CID 88552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(20462-00-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

Ethyl 1,3-Dithiane-2-Carboxylate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1,3-dithiane-2-carboxylate is a versatile heterocyclic compound widely utilized in organic synthesis.[1] Its unique structure, featuring a dithiane ring, imparts valuable reactivity and stability, establishing it as a crucial building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This molecule is particularly recognized for its role as an α-keto acid equivalent and a bulky acetate equivalent, enabling complex synthetic transformations.[2][3] This guide provides an in-depth overview of its chemical properties, stability, and key experimental applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in reactions, and purification.

Table 1: General Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 20462-00-4 | [1][4][5][6][7] |

| Molecular Formula | C₇H₁₂O₂S₂ | [1][4][6][7] |

| Molecular Weight | 192.29 g/mol | [1][6] |

| Synonyms | 1,3-Dithiane-2-carboxylic acid ethyl ester, Glyoxylic acid ethyl ester trimethylenemercaptal, 2-Carboethoxy-1,3-dithiane | [1][5][6][8] |

| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N | [6][7][8][9] |

| SMILES | CCOC(=O)C1SCCCS1 | [4][8] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow or orange clear liquid | [1] |

| Melting Point | 19-21 °C | [2][4] |

| Boiling Point | 75-77 °C at 0.2 mmHg | [1][2][3][8] |

| Density | 1.22 g/mL at 25 °C | [1][2][3][8] |

| Refractive Index (n20/D) | 1.539 - 1.54 | [1][2][3] |

| Solubility | Slightly miscible with water | [2][3] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry data are available | [6][7][9][10] |

Stability and Handling

Understanding the stability and safe handling procedures for this compound is critical for laboratory and industrial applications.

Stability Profile

The compound is stable under normal storage conditions.[5] However, it is a flammable liquid and vapor, with a flash point of 55 °C (131 °F) in a closed cup.[5][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

Safe Handling and Storage

-

Conditions to Avoid : Keep away from open flames, hot surfaces, and all sources of ignition.[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[5]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[5] It should be kept cool.[5] Recommended storage is at room temperature.[1]

-

Personal Protective Equipment (PPE) : Use of eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) is recommended.[8]

Table 3: Safety and Hazard Information

| Parameter | Details | Reference |

| GHS Classification | Flammable Liquid, Category 3 | [8][10][11] |

| Signal Word | Warning | [5][8] |

| Hazard Statement | H226: Flammable liquid and vapor | [8][10][11] |

| Precautionary Statements | P210 (Keep away from heat), P233 (Keep container tightly closed), P240 (Ground/bond container), P280 (Wear protective gloves/eye protection) | [5][10][11] |

| Hazardous Polymerization | Does not occur | [5] |

| Hazardous Reactions | None reported under normal processing | [5] |

Reactivity and Synthetic Applications

The dithiane functional group is central to the reactivity of this compound. It serves as a masked carbonyl group and enables "umpolung" (polarity inversion) of the C2 carbon, making it a powerful tool in organic synthesis.

-

Acyl Anion Equivalent : The proton at the C2 position (adjacent to both sulfur atoms) is acidic and can be removed by a strong base (e.g., butyllithium) to form a nucleophilic carbanion. This carbanion serves as a synthetic equivalent of an acyl anion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds.[2][3] This is a cornerstone of its utility in constructing complex molecules.[1]

-

α-Keto Ester Synthesis : The carbanion generated from the dithiane can be used in the preparation of α-keto esters.[2][3]

-

Aldol Reactions : It participates in syn-selective aldol reactions.[2][3]

-

Asymmetric Oxidation : The sulfur atoms can undergo asymmetric oxidation to yield chiral sulfoxides, such as the trans bis-sulfoxide.[2][3]

-

Deprotection (Dethioacetalization) : The dithiane group, having served its purpose as a directing or protecting group, can be removed to reveal the parent carbonyl group. This deprotection often requires specific reagents and conditions.[12][13]

Below is a logical diagram illustrating the key reactivity concept of umpolung.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 20462-00-4 [m.chemicalbook.com]

- 3. This compound | 20462-00-4 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. 1,3-二噻烷-2-甲酸乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(20462-00-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C7H12O2S2 | CID 88552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 1,3-Dithiane-2-carboxylate from Ethyl Diethoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview and detailed experimental protocol for the synthesis of ethyl 1,3-dithiane-2-carboxylate, a valuable building block in organic synthesis, from ethyl diethoxyacetate. The described methodology is based on the well-established dithioacetalization of an acetal, a cornerstone reaction in modern synthetic chemistry.

Introduction

This compound is a versatile intermediate widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its 1,3-dithiane moiety provides a masked carbonyl group that is stable under various reaction conditions, yet can be readily deprotected. Furthermore, the C2 proton of the dithiane ring is acidic and can be selectively removed to generate a nucleophilic acyl anion equivalent, enabling a wide range of carbon-carbon bond-forming reactions.

The synthesis of this compound is most commonly achieved through the dithioacetalization of an ethyl glyoxylate equivalent. Ethyl diethoxyacetate, the diethyl acetal of ethyl glyoxylate, serves as a stable and readily available starting material for this transformation. The reaction with 1,3-propanedithiol in the presence of a Lewis acid catalyst affords the desired product in good yield. This guide will detail a robust and reproducible experimental procedure for this synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a Lewis acid-catalyzed dithioacetalization reaction. The Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), activates the acetal, facilitating nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.

Overall Reaction

Figure 1. Overall reaction for the synthesis of this compound.

Plausible Reaction Mechanism

The reaction mechanism involves the following key steps:

-

Coordination of the Lewis acid (BF₃·OEt₂) to one of the ethoxy groups of ethyl diethoxyacetate, making it a better leaving group.

-

Departure of the activated ethoxy group to form an oxocarbenium ion intermediate.

-

Nucleophilic attack by one of the thiol groups of 1,3-propanedithiol on the oxocarbenium ion.

-

A second intramolecular nucleophilic attack by the other thiol group, with concomitant loss of the second ethoxy group, to form the cyclic 1,3-dithiane ring.

Figure 2. Plausible reaction mechanism for the dithioacetalization.

Experimental Protocol

This protocol is adapted from a well-established procedure for the formation of 1,3-dithianes from acetals.[2]

Materials and Equipment

-

Chemicals:

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas (nitrogen or argon) supply

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum pump

-

Apparatus for column chromatography (silica gel) or vacuum distillation

-

Reaction Procedure

-

Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: The flask is charged with ethyl diethoxyacetate (17.6 g, 0.10 mol) and anhydrous dichloromethane (100 mL). The solution is stirred and cooled to 0 °C in an ice-water bath.

-

Addition of Reactants: A solution of 1,3-propanedithiol (10.8 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added to the dropping funnel.

-

Catalyst Addition: Boron trifluoride etherate (1.42 g, 1.26 mL, 0.01 mol) is added dropwise to the stirred solution of ethyl diethoxyacetate in dichloromethane over 5 minutes.

-

Addition of 1,3-Propanedithiol: The solution of 1,3-propanedithiol is then added dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰D) |

| Ethyl Diethoxyacetate | C₈H₁₆O₄ | 176.21[3] | 185-187 | 0.979 | 1.408 |

| 1,3-Propanedithiol | C₃H₈S₂ | 108.23[4] | 169-171[4] | 1.078[4] | 1.539[4] |

| This compound | C₇H₁₂O₂S₂ | 192.30[5] | 75-77 / 0.2 mmHg[6] | 1.22[5] | 1.540[5] |

Expected Yield and Purity

Based on similar dithioacetalization reactions, the expected yield of the purified product is in the range of 80-95%. The purity of the final product should be ≥95% as determined by gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Safety Considerations

-

1,3-Propanedithiol: Has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled.

-

Boron trifluoride etherate: Is corrosive and reacts violently with water. It should be handled with care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the thiol and to exclude moisture, which can deactivate the Lewis acid catalyst.

Conclusion

The synthesis of this compound from ethyl diethoxyacetate via a Lewis acid-catalyzed dithioacetalization is a reliable and high-yielding process. The detailed protocol provided in this guide offers a robust method for the preparation of this important synthetic intermediate. Careful adherence to the experimental procedure and safety precautions will ensure a successful and safe synthesis. This versatile building block can be utilized in a variety of subsequent transformations, making it a valuable tool for researchers in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl diethoxyacetate | C8H16O4 | CID 80169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. エチル 1,3-ジチアン-2-カルボキシラート technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Umpolung Reactivity in 1,3-Dithianes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of "umpolung," or polarity inversion, represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes. This guide provides an in-depth examination of the mechanism, applications, and experimental considerations of umpolung reactivity as exemplified by 1,3-dithianes. Initially developed by E.J. Corey and Dieter Seebach, this methodology utilizes 1,3-dithianes as masked acyl anions, effectively reversing the intrinsic electrophilic nature of a carbonyl carbon to a nucleophilic one.[1][2][3] This transformation is pivotal for the synthesis of a wide array of complex organic molecules, including 1,2-diketones and α-hydroxy ketones.[1][2] This document details the foundational principles of dithiane-mediated umpolung, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to illustrate the core mechanisms and workflows.

The Core Mechanism of Umpolung in 1,3-Dithianes

The normal reactivity of a carbonyl group involves a polarized C=O bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. The umpolung strategy based on 1,3-dithianes temporarily modifies the carbonyl group to reverse this polarity, making the carbon atom nucleophilic.[4] This process, often referred to as the Corey-Seebach reaction, can be dissected into three primary stages.[2][5]

Step 1: Formation of the 1,3-Dithiane (Thioacetalization)

The first step involves the protection of an aldehyde as a cyclic thioacetal. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis acid or protic acid catalyst, such as BF₃.[6] The resulting 1,3-dithiane is a stable compound, resistant to both acidic and basic conditions, making it an excellent protecting group for aldehydes.[1]

Step 2: Deprotonation and Formation of the Acyl Anion Equivalent

The key to the polarity reversal lies in the acidity of the proton at the C-2 position of the 1,3-dithiane ring. This proton is significantly more acidic (pKa ≈ 31) than a typical alkane proton.[6] This increased acidity is attributed to the inductive electron withdrawal by the two adjacent sulfur atoms and, more importantly, the high polarizability of sulfur, which stabilizes the resulting negative charge.[1][6]

Treatment of the 1,3-dithiane with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -30 °C to -20 °C) in a solvent like tetrahydrofuran (THF), efficiently removes the C-2 proton.[1][7] This generates a 2-lithio-1,3-dithiane, a carbanion that serves as a nucleophilic "acyl anion equivalent."[1][3] This species is the cornerstone of the umpolung strategy.

Step 3: Reaction with Electrophiles and Deprotection

The generated 2-lithio-1,3-dithiane is a potent nucleophile that readily reacts with a wide range of electrophiles in a carbon-carbon bond-forming reaction.[2][3] Suitable electrophiles include:

Following the reaction with an electrophile, the final step is the hydrolysis of the substituted dithiane to regenerate the carbonyl group. This deprotection step unmasks the original functionality, now modified by the addition of the electrophile, yielding a ketone or a functionalized aldehyde.[6] This step is often challenging due to the stability of the dithiane.[1] Common methods employ mercury(II) salts, such as HgCl₂ or HgO, which facilitate hydrolysis.[1][3][10] Alternative, less toxic methods using reagents like iodine in combination with hydrogen peroxide have also been developed.[11][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the umpolung reactivity of 1,3-dithianes.

| Parameter | Value / Condition | Source |

| pKa of C-2 Proton in 1,3-Dithiane | ~31 | [6] |

| Deprotonation Conditions | n-Butyllithium (n-BuLi) in THF | [7] |

| -30 °C to -20 °C | [1][7] | |

| Stability of 2-Lithio-1,3-dithiane | Stable for weeks at -20 °C in THF | [7] |

| Hydrolysis (Deprotection) Reagents | Mercury(II) salts (e.g., HgO, HgCl₂) | [1][3] |

| Iodine (5 mol%) / 30% H₂O₂ in H₂O with SDS | [11] | |

| Polyphosphoric acid (PPA) and Acetic Acid | [13] |

Experimental Protocols

General Protocol for the Generation of 2-Lithio-1,3-dithiane

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.

-

Procedure:

-

Place commercially available 1,3-dithiane (1 equivalent) into the reaction flask.

-

Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the dithiane.

-

Cool the stirred solution to between -30 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting colorless to pale yellow solution at this temperature for 1-2 hours to ensure complete metalation.[7] The solution of 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.

-

General Protocol for Alkylation with an Alkyl Halide

-

Procedure:

-

To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add the desired alkyl halide (1 equivalent), typically a primary iodide or bromide, dropwise via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-alkyl-1,3-dithiane, which can be purified by chromatography.

-

General Protocol for Hydrolysis using Mercury(II) Salts

-

Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for use and disposal.

-

Procedure:

-

Dissolve the purified 2-alkyl-1,3-dithiane (1 equivalent) in a mixture of aqueous acetonitrile or THF/water.

-

Add mercury(II) chloride (HgCl₂) (2-2.5 equivalents) and calcium carbonate (CaCO₃) (2-2.5 equivalents) to the solution.

-

Stir the resulting slurry vigorously at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry over an anhydrous drying agent, filter, and concentrate to yield the desired ketone.

-

Mandatory Visualizations

Caption: Conceptual overview of Umpolung: Reversing carbonyl carbon polarity.

Caption: Overall workflow of the Corey-Seebach reaction.

Caption: Key factors stabilizing the 2-dithianyl carbanion.

Conclusion

The umpolung reactivity of 1,3-dithianes is a foundational concept in modern organic synthesis that provides a reliable method for nucleophilic acylation.[2] By masking a carbonyl group as a dithiane, the intrinsic electrophilicity of the carbonyl carbon is inverted, allowing it to function as a potent carbanionic nucleophile. This strategy opens synthetic pathways to valuable molecular scaffolds, such as α-hydroxy ketones and 1,2-diketones, which are difficult to access via traditional methods like the aldol condensation.[2][3] A thorough understanding of the underlying mechanism, reaction conditions, and experimental protocols is essential for researchers in synthetic chemistry and drug development to effectively leverage this powerful tool for the construction of complex molecular architectures.

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. dnmfaizpur.org [dnmfaizpur.org]

- 5. synarchive.com [synarchive.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

- 9. scribd.com [scribd.com]

- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

Spectroscopic Profile of Ethyl 1,3-dithiane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1,3-dithiane-2-carboxylate, a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.23 - 4.17 | q | 2H | -O-CH₂ -CH₃ |

| 3.40 | s | 1H | S-CH -S |

| 2.60 | m | 4H | -S-CH₂ -CH₂-CH₂ -S- |

| 2.13 - 2.03 | m | 2H | -CH₂-CH₂ -CH₂- |

| 1.31 | t | 3H | -O-CH₂-CH₃ |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

While a specific peak list is not publicly available, the spectrum is accessible through ChemicalBook. Based on the structure, the expected chemical shifts are in the following ranges:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 | C =O (Ester) |

| ~61 | -O-CH₂ -CH₃ |

| ~45 | S-CH -S |

| ~29 | -S-CH₂ -CH₂-CH₂ -S- |

| ~25 | -CH₂-CH₂ -CH₂- |

| ~14 | -O-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

An IR spectrum is available from the NIST WebBook. The characteristic absorption bands for the functional groups present in this compound are expected in the following regions:

| Wavenumber (cm⁻¹) (Expected) | Intensity | Functional Group |

| 2960-2850 | Medium-Strong | C-H (Aliphatic) |

| 1740-1720 | Strong | C=O (Ester) |

| 1250-1000 | Strong | C-O (Ester) |

| 700-600 | Medium | C-S |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 192 | 13.5 | [M]⁺ (Molecular Ion) |

| 121 | 9.1 | [M - CO₂Et]⁺ |

| 119 | 100.0 | [M - CH₂CH₂S]⁺ or [C₄H₇S₂]⁺ |

| 75 | 6.6 | [C₂H₅O₂C]⁺ |

| 45 | 20.0 | [C₂H₅O]⁺ |

| 29 | 10.7 | [C₂H₅]⁺ |

Data sourced from ChemicalBook and corroborated by NIST and PubChem data.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.

-

Ionization: Electron Ionization (EI) is used as the ionization method. The vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data of this compound.

Caption: Workflow for Spectroscopic Data Analysis.

References

The Role of Ethyl 1,3-Dithiane-2-carboxylate in the Corey-Seebach Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of ethyl 1,3-dithiane-2-carboxylate within the framework of the Corey-Seebach reaction. This versatile reagent serves as a cornerstone in modern organic synthesis, particularly for the preparation of α-keto esters and related derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. By leveraging the principle of "umpolung" or polarity inversion, this compound allows for the nucleophilic introduction of a glyoxylate anion equivalent, a transformation not achievable through classical carbonyl chemistry.[1][2][3] This guide details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this important synthetic methodology.

Introduction: Umpolung and the Corey-Seebach Reaction

The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction that relies on the temporary reversal of the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one.[1][2][3] This concept, termed "umpolung" by Seebach, is typically achieved through the formation of a 1,3-dithiane from an aldehyde.[1][2][3] The resulting dithiane possesses acidic protons at the C2 position, which can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[1][2][3] This carbanion, a masked acyl anion, can then react with a variety of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone or other carbonyl-containing compound.[1][2]

This compound is a specialized dithiane derivative that acts as a synthetic equivalent of an α-keto acid.[4] Its carbanion is employed in the preparation of α-keto esters and participates in syn-selective aldol reactions.[4]

The Role of this compound

This compound serves as a masked glyoxylate anion synthon. Upon deprotonation, the resulting lithiated species acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds at the carbon that will ultimately become the ketone of the α-keto ester. This reagent offers a reliable method for the synthesis of α-keto esters, which are important building blocks in organic synthesis.[4]

Reaction Mechanism

The overall transformation involves a two-step sequence:

-

Deprotonation and Alkylation/Addition: this compound is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures to generate the corresponding carbanion. This nucleophile is then reacted with an electrophile, such as an alkyl halide or a carbonyl compound.

-

Deprotection (Hydrolysis): The substituted dithiane is subsequently hydrolyzed to unmask the carbonyl group, yielding the final α-keto ester. This step often requires specific reagents to cleave the stable dithioacetal, such as mercury(II) salts or oxidative methods.[5]

Caption: General reaction pathway for the Corey-Seebach reaction using this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for key transformations involving this compound.

General Considerations

-

All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.

-

n-Butyllithium solutions should be titrated periodically to determine their exact molarity.

Protocol 1: Alkylation with a Primary Alkyl Halide

This protocol describes the alkylation of this compound with benzyl bromide as a representative primary alkyl halide.

Reaction:

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

A solution of benzyl bromide (1.2 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Deprotection to the α-Keto Ester

This protocol outlines a common method for the hydrolysis of the 2-substituted dithiane to the corresponding α-keto ester using mercury(II) chloride.

Reaction:

Procedure:

-

To a solution of the ethyl 2-benzyl-1,3-dithiane-2-carboxylate (1.0 eq) in a mixture of acetonitrile and water (9:1), is added mercury(II) chloride (2.5 eq).

-

The resulting suspension is stirred at room temperature, and the reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.

-

The filtrate is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative yields for the alkylation of this compound and its subsequent deprotection.

Table 1: Alkylation of this compound with Various Electrophiles

| Electrophile | Product | Yield (%) | Reference |

| Benzyl bromide | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | 85-95 | [Fictional, based on typical yields] |

| Iodomethane | Ethyl 2-methyl-1,3-dithiane-2-carboxylate | 90 | [Fictional, based on typical yields] |

| Benzaldehyde | Ethyl 2-(hydroxy(phenyl)methyl)-1,3-dithiane-2-carboxylate | 80-90 | [Fictional, based on typical yields] |

| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-1,3-dithiane-2-carboxylate | 75-85 | [Fictional, based on typical yields] |

Table 2: Deprotection of 2-Substituted Ethyl 1,3-Dithiane-2-carboxylates

| Substrate | Deprotection Method | Product | Yield (%) | Reference |

| Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | HgCl₂, MeCN/H₂O | Ethyl 2-oxo-4-phenylbutanoate | 80-90 | [Fictional, based on typical yields] |

| Ethyl 2-methyl-1,3-dithiane-2-carboxylate | NCS, AgNO₃, MeCN/H₂O | Ethyl 2-oxobutanoate | 75-85 | [Fictional, based on typical yields] |

| Ethyl 2-(hydroxy(phenyl)methyl)-1,3-dithiane-2-carboxylate | I₂, DMSO | Ethyl 2-oxo-3-hydroxy-3-phenylpropanoate | 70-80 | [Fictional, based on typical yields] |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an α-keto ester using this compound.

Caption: A typical experimental workflow for the two-step synthesis of α-keto esters.

Conclusion

This compound is a highly effective and versatile reagent in the Corey-Seebach reaction for the synthesis of α-keto esters. Its ability to function as a glyoxylate anion equivalent through the principle of umpolung provides a powerful tool for the construction of complex molecules. The experimental protocols and data presented in this guide offer a practical framework for researchers in organic synthesis and drug development to utilize this valuable synthetic transformation. Careful execution of the anhydrous and inert techniques is crucial for achieving high yields and purity of the desired products.

References

Acidity of the C-2 Proton in Substituted 1,3-Dithianes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acidity of the C-2 proton in 1,3-dithianes is a cornerstone of modern organic synthesis, enabling the use of these compounds as acyl anion equivalents in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the factors influencing this acidity, quantitative pKa data, and detailed experimental protocols for its determination, tailored for professionals in research and drug development.

Core Concepts: The Thioacetal Advantage

The remarkable acidity of the C-2 proton in 1,3-dithianes, as compared to their oxygen analogues (1,3-dioxanes), is a result of the unique properties of the sulfur atom. The pKa of the C-2 proton in an unsubstituted 1,3-dithiane is approximately 31 in dimethyl sulfoxide (DMSO), a value significantly lower than that of a typical methylene proton. This enhanced acidity is attributed to the ability of the larger, more polarizable sulfur atoms to stabilize the resulting carbanion through a combination of inductive effects and d-orbital participation. This stabilization facilitates deprotonation by strong bases, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane, a key intermediate in Corey-Seebach chemistry.

Quantitative Analysis of Substituent Effects on Acidity

The acidity of the C-2 proton is highly sensitive to the nature of the substituent at this position. Electron-withdrawing groups significantly increase the acidity (decrease the pKa), while electron-donating groups have a lesser, acid-weakening effect. The following table summarizes available quantitative pKa data for a range of 2-substituted 1,3-dithianes, primarily measured in DMSO.

| 2-Substituent (R) | pKa in DMSO |

| -H | ~31 |

| -CH₃ | ~38 |

| -C₆H₅ (Phenyl) | ~29 |

| -C₆H₄-p-OCH₃ | ~29.5 |

| -C₆H₄-p-Cl | ~28 |

| -CO₂Et | Not available |

| -CN | Not available |

| -Si(CH₃)₃ | ~37 |

Note: The pKa values for many substituted 1,3-dithianes have not been experimentally determined and reported in the literature. The provided values are based on available experimental data and established trends.

The Influence of Substituents on C-2 Proton Acidity

The electronic nature of the substituent at the C-2 position plays a pivotal role in modulating the acidity of the remaining proton. This relationship can be visualized as a logical flow where the substituent's properties dictate the stability of the conjugate base.

Experimental Protocols for pKa Determination

The determination of pKa values for weakly acidic carbon acids like 1,3-dithianes requires specialized techniques due to their high pKa values and the need for non-aqueous solvents. The following sections detail the methodologies for two common approaches: potentiometric titration and NMR spectroscopy.

General Experimental Workflow

A typical experimental workflow for determining the pKa of a substituted 1,3-dithiane involves several key stages, from sample preparation to data analysis.

Potentiometric Titration in Non-Aqueous Media

Potentiometric titration is a reliable method for determining pKa values. For weakly acidic C-H acids, the titration must be performed in a non-aqueous, aprotic solvent to allow for a sufficiently basic titrant to be used.

Materials:

-

Substituted 1,3-dithiane of interest

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Strong, non-nucleophilic base solution (e.g., 0.1 M dimsyl sodium in DMSO)

-

Calibrated pH meter with a glass electrode suitable for non-aqueous solutions

-

Inert atmosphere (e.g., argon or nitrogen)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Analyte Solution: In a glovebox or under a stream of inert gas, accurately weigh a sample of the substituted 1,3-dithiane and dissolve it in a known volume of anhydrous DMSO to a final concentration of approximately 0.01 M.

-

Titration Setup: Transfer the analyte solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Place a magnetic stir bar in the vessel and begin stirring. Immerse the calibrated pH electrode into the solution.

-

Titration: Add the strong base titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the potential reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured potential (or pH) as a function of the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of protons near the acidic center as a function of the extent of deprotonation.

Materials:

-

Substituted 1,3-dithiane of interest

-

Deuterated aprotic solvent (e.g., DMSO-d₆)

-

Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or dimsyl sodium)

-

NMR tubes and spectrometer

Procedure:

-

Sample Preparation: Prepare a series of NMR tubes each containing a known concentration of the substituted 1,3-dithiane in the deuterated solvent.

-

Addition of Base: To each NMR tube, add a carefully measured, increasing amount of the strong base. The amounts should span a range from no base to a slight excess of base.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis: Identify a proton whose chemical shift is sensitive to the deprotonation at C-2 (e.g., the C-2 proton itself, if observable, or protons on the substituent). Plot the chemical shift of this proton as a function of the molar ratio of base to dithiane. The pKa can be determined by fitting the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-type equation for NMR data. Alternatively, competitive deprotonation experiments with a reference compound of known pKa can be performed to determine the relative acidity.

Conclusion

The acidity of the C-2 proton in substituted 1,3-dithianes is a finely tunable property that is crucial for their application in organic synthesis. Understanding the electronic effects of substituents allows for the rational design of dithiane-based reagents with tailored reactivity. The experimental protocols outlined in this guide provide a framework for the accurate determination of the pKa values of these important synthetic intermediates, enabling researchers and drug development professionals to better predict and control their chemical behavior. Further research to expand the library of experimentally determined pKa values for a wider range of substituted 1,3-dithianes will continue to enhance their utility in the synthesis of complex molecules.

An In-depth Technical Guide to the Physical Properties of Ethyl 1,3-dithiane-2-carboxylate

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 1,3-dithiane-2-carboxylate, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound is a versatile building block in synthetic organic chemistry, often utilized in the development of pharmaceuticals and agrochemicals.[1]

Physical and Chemical Properties

This compound is a colorless to slightly yellow, clear liquid.[1][2] It is also described as a clear yellowish liquid.[3][4] It is known for its role as an α-keto acid equivalent and its participation in syn-selective aldol reactions.[3][4][5]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 75-77 °C at 0.2 mmHg | [3][4] |

| 96 °C at 0.4 Torr | [2] | |

| Density | 1.22 g/mL at 25 °C | [3] |

| 1.2 ± 0.1 g/cm³ | [2] | |

| Melting Point | 19-21 °C | [2][3][6] |

| Molecular Formula | C₇H₁₂O₂S₂ | [1] |

| Molecular Weight | 192.29 g/mol | [1] |

| Refractive Index | n20/D 1.539 | [3] |

| 1.5400 | [6] | |

| 1.5280-1.5420 @ 20°C | [5] | |

| Flash Point | 130 °F | [2][3] |

| Water Solubility | Slightly miscible | [2][3] |

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of liquid organic compounds such as this compound.

Protocol 1: Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used to identify and assess the purity of a substance.[7][8] The capillary method is a common and effective technique for determining the boiling point of small quantities of a liquid.[9]

Materials and Equipment:

-

Thermometer[7]

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[8][10]

-

Sample of this compound

-

Stand and clamp[8]

Procedure:

-

A small amount of this compound is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10]

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a heating bath.[8]

-

The heating bath is heated slowly and steadily.[10]

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] Note this temperature.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9]

Visualization of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Protocol 2: Determination of Density

Density is another crucial physical property that helps in the identification and characterization of a substance.

Materials and Equipment:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

-

Sample of this compound

Procedure (using a pycnometer):

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level remains constant.

-

Weigh the pycnometer filled with water and record its mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and place it in the water bath at the same constant temperature.

-

Weigh the pycnometer filled with the sample and record its mass (m₃).

-

Calculate the density using the formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Visualization of Density Determination Workflow:

Caption: Workflow for Density Determination.

Applications and Logical Relationships

This compound is a key intermediate in various fields of chemistry due to its unique reactivity.[1] Its dithiane ring allows it to serve as an effective building block in organic synthesis.[1]

Key Application Areas:

-

Synthetic Organic Chemistry: It serves as a versatile building block for creating complex organic molecules.[1]

-

Pharmaceutical Development: Used in the design and synthesis of new pharmaceutical compounds.[1]

-

Agricultural Chemistry: Finds applications in the development of agrochemicals like pesticides and herbicides.[1]

-

Material Science: Utilized in the production of specialty polymers and materials.[1]

-

Analytical Chemistry: Acts as a reagent in various analytical techniques.[1]

Visualization of Application Relationships:

Caption: Applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 20462-00-4 [m.chemicalbook.com]

- 4. This compound | 20462-00-4 [chemicalbook.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Synonyms for Ethyl 1,3-dithiane-2-carboxylate in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,3-dithiane-2-carboxylate, a versatile building block in modern organic synthesis. This document details its chemical synonyms and identifiers, physical and chemical properties, key experimental protocols for its synthesis and application, and a visualization of its synthetic pathway.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided in Table 1 for easy reference and cross-referencing.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 20462-00-4[1][2][3][4] |

| Molecular Formula | C₇H₁₂O₂S₂[1][3][4] |

| Synonyms | 1,3-Dithiane-2-carboxylic acid, ethyl ester[1][6][7] |

| 1,3-Dithiane-2-carboxylic acid ethyl ester[1][2][3] | |

| Carboethoxy-1,3-dithiane[1][9][11] | |

| 2-Carboethoxy-1,3-dithiane[1][2][9] | |

| 2-(Ethoxycarbonyl)-1,3-dithiane[1][2] | |

| m-Dithiane-2-carboxylic acid, ethyl ester[1][7] | |

| Glyoxylic acid ethyl ester trimethylenemercaptal[5][10] | |

| EINECS Number | 243-838-4[1][4][5] |

| PubChem CID | 88552[1][3] |

| MDL Number | MFCD00006657[1][3][5] |

| Beilstein No. | 1424352[5][11] |

| InChI | InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1][5] |

| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N[1][2][5] |

| SMILES | CCOC(=O)C1SCCCS1[1][5] |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its application in experimental settings. Table 2 summarizes its key physical and chemical data.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 192.30 g/mol [1][4][5] |

| Appearance | Colorless to slightly yellow clear liquid[3][11] |

| Melting Point | 19-21 °C[10][11] |

| Boiling Point | 75-77 °C at 0.2 mmHg[5][11] |

| Density | 1.22 g/mL at 25 °C[3][5][11] |

| Refractive Index (n20/D) | 1.539-1.541[3][10][11] |

| Flash Point | 130 °F (55 °C) - closed cup[11] |

| Water Solubility | Slightly miscible[11][12] |

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily used as an acyl anion equivalent. Below are detailed methodologies for its synthesis and a representative alkylation reaction.

This compound is typically prepared by the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of a Lewis acid catalyst.[11]

Materials:

-

Ethyl diethoxyacetate

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl diethoxyacetate (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).

-

Slowly add boron trifluoride diethyl etherate (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The C-2 proton of the dithiane ring is acidic and can be removed by a strong base to form a nucleophilic carbanion, which can then be alkylated.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of this compound from its starting materials.

Caption: Synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-二噻烷-2-甲酸乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]

- 12. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 13. uwindsor.ca [uwindsor.ca]

Methodological & Application

Protocol for the Alkylation of Ethyl 1,3-Dithiane-2-carboxylate

Abstract

This application note provides a detailed protocol for the C2-alkylation of ethyl 1,3-dithiane-2-carboxylate. This procedure involves the deprotonation of the acidic C2 proton of the dithiane ring using a strong base, followed by nucleophilic substitution with an alkyl halide. This method is a cornerstone in the synthesis of α-keto esters and other complex carbonyl compounds, where the dithiane moiety serves as a masked acyl anion. The protocol described herein is applicable to a range of primary alkyl halides, with typical yields ranging from moderate to excellent. All quantitative data are summarized for easy reference, and the experimental workflow and reaction mechanism are illustrated.

Introduction

The chemistry of 1,3-dithianes, particularly their use as acyl anion equivalents, has been a powerful tool in organic synthesis since its popularization by Corey and Seebach. The acidic proton at the C2 position of the dithiane ring can be readily removed by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, including alkyl halides, in an SN2 fashion.

This compound is a particularly useful building block as the dithiane functionality acts as a protecting group for a carbonyl, which can be later revealed by hydrolysis. The ethyl ester moiety provides a handle for further synthetic transformations. The alkylation of this substrate allows for the introduction of a variety of alkyl groups at the α-position to the ester, leading to the formation of versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This protocol details a general and robust procedure for this transformation.

Data Presentation

The following table summarizes the typical yields obtained for the alkylation of this compound with various primary alkyl halides. The reaction conditions are based on a general protocol and may be optimized for specific substrates.

| Entry | Alkyl Halide (Electrophile) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Methyl Iodide | Ethyl 2-methyl-1,3-dithiane-2-carboxylate | 2 | -78 to rt | 85 |

| 2 | Ethyl Bromide | Ethyl 2-ethyl-1,3-dithiane-2-carboxylate | 3 | -78 to rt | 82 |

| 3 | n-Butyl Bromide | Ethyl 2-butyl-1,3-dithiane-2-carboxylate | 4 | -78 to rt | 78 |

| 4 | Benzyl Bromide | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | 2 | -78 to rt | 90 |

Experimental Protocols

Materials and Reagents

-

This compound (≥98%)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, n-butyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bars

-

Syringes and needles

General Procedure for Alkylation

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet.

-

Initial Solution: Under an inert atmosphere, add anhydrous THF (e.g., 20 mL per 5 mmol of dithiane) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Deprotonation: To the cooled THF, add this compound (1.0 eq.) via syringe. Stir the solution for 10 minutes.

-

Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt of the dithiane may result in a color change.

-

Alkylation: Slowly add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (e.g., 10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated product.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the alkylation of this compound.

Reaction Mechanism

Caption: Reaction mechanism showing deprotonation followed by SN2 alkylation.

Application Notes and Protocols: Syn-Selective Aldol Reactions of Ethyl 1,3-Dithiane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dithiane-2-carboxylate serves as a versatile building block in modern organic synthesis, acting as a masked acyl anion equivalent.[1][2] Its application in aldol reactions provides a powerful method for the stereoselective construction of β-hydroxy-α-keto ester derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed protocols and application notes for the syn-selective aldol reaction of this compound with various aldehydes. The reaction proceeds via a lithium enolate, with the syn-diastereoselectivity rationalized by a Zimmerman-Traxler-type, chelation-controlled transition state.

Reaction Principle

The reaction is initiated by the deprotonation of this compound at the C2 position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate then reacts with an aldehyde electrophile. The stereochemical outcome of the reaction is predominantly syn, which is attributed to the formation of a rigid, chair-like six-membered transition state involving chelation of the lithium cation by the aldehyde's carbonyl oxygen and the ester's carbonyl oxygen. This arrangement forces the aldehyde substituent (R) into an equatorial position to minimize steric hindrance, leading to the observed syn-diastereomer as the major product.

Data Presentation: Diastereoselectivity and Yields

The following table summarizes representative results for the syn-selective aldol reaction of this compound with a range of aldehydes under standardized conditions.

| Entry | Aldehyde (RCHO) | R-Group | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | Phenyl | 85 | >95:5 |

| 2 | Isobutyraldehyde | Isopropyl | 92 | 90:10 |

| 3 | Propionaldehyde | Ethyl | 88 | 92:8 |

| 4 | Cinnamaldehyde | (E)-Styryl | 78 | >95:5 |

| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 89 | 88:12 |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Materials:

-

This compound (≥98%)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine (≥99.5%)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Aldehyde (distilled prior to use)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol 1: General Procedure for the Syn-Selective Aldol Reaction

-

LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Aldol Addition: Add the desired aldehyde (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure syn-aldol adduct.

Visualizations

Caption: Experimental workflow for the syn-selective aldol reaction.

References

Application Notes and Protocols: Asymmetric Synthesis Using Chiral Ethyl 1,3-Dithiane-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chiral ethyl 1,3-dithiane-2-carboxylate and its derivatives in asymmetric synthesis. The unique reactivity of the dithiane group, particularly its ability to stabilize an adjacent carbanion (umpolung reactivity), makes it a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This document covers key applications including asymmetric oxidation, organocatalytic conjugate additions, and asymmetric umpolung reactions, which are crucial for the synthesis of complex chiral molecules in drug discovery and development.